molecular formula C10H8Cl2N2OS B2592130 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 338966-99-7

1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No. B2592130
CAS RN: 338966-99-7
M. Wt: 275.15
InChI Key: ASANWRAIXDBKEM-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol” is a complex organic molecule. Based on its name, it likely contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a thiol group (an sulfur and hydrogen group), along with a phenyl ring (a six-membered carbon ring) that is substituted with two chlorine atoms and one methoxy group .


Molecular Structure Analysis

The molecular structure of “1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol” can be inferred from its name. It likely contains an imidazole ring, a phenyl ring substituted with two chlorine atoms and a methoxy group, and a thiol group .

Scientific Research Applications

Anticancer Properties

The compound has drawn attention due to its potential as an anticancer agent. Research suggests that it may interfere with mitochondrial function, making it a promising candidate for cancer therapy . Further investigations are ongoing to explore its mechanism of action and efficacy against specific cancer types.

Radioimmunoassays and Biomarker Detection

Scientists have employed 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol in radioimmunoassays. For instance, it has been used as a reagent in detecting specific peptides, such as D-Ala2-Dermorphin, extracted from amphibian skin . Its unique properties make it useful for detecting and quantifying biomolecules.

Drug Design and Water Analysis

Researchers have explored this compound in drug design studies. In one example, it was analyzed alongside other ligands in the context of water molecules’ interactions with proteins . Understanding these interactions is crucial for optimizing drug binding and efficacy.

Chemopreventive Effects

Recent studies have linked microbial-derived tryptophan catabolites (including compounds like ours) to chemopreventive effects in colorectal cancer. These metabolites play a role in mediating the benefits of statin drugs against cancer . Investigating their impact on cancer prevention continues to be an active area of research.

Mechanism of Action

While the mechanism of action of “1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol” is not known, related compounds have been studied. For example, the compound 6-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-mecapto-7-methoxyquinazolin-4(3H)-one (CPT2008 or CPT) has been found to have anticancer activity. This compound was found to regulate reverse electron transfer (RET) through respiratory chain complex I (RC-I) in brain cancer stem cells (CSC). This regulation was mediated by the Notch signaling pathway .

properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c1-15-9-5-8(6(11)4-7(9)12)14-3-2-13-10(14)16/h2-5H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASANWRAIXDBKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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